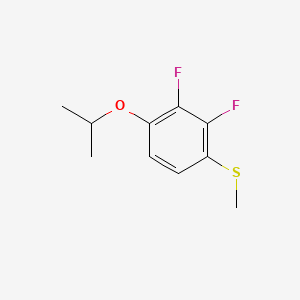

(2,3-Difluoro-4-isopropoxyphenyl)(methyl)sulfane

Description

(2,3-Difluoro-4-isopropoxyphenyl)(methyl)sulfane is a sulfur-containing aromatic compound with the molecular formula C₁₀H₁₁F₂OS. Its structure features a phenyl ring substituted with two fluorine atoms at positions 2 and 3, an isopropoxy group at position 4, and a methyl sulfane (-S-CH₃) group. This compound belongs to the class of sulfane sulfur compounds, which are characterized by a labile sulfur atom bonded to another sulfur (e.g., persulfides, polysulfides) or other electronegative atoms .

Sulfane sulfur compounds are integral to biological systems as reactive sulfur species (RSS), participating in redox signaling, post-translational modifications (e.g., S-sulfhydration), and H₂S storage/release . The fluorine and isopropoxy substituents on the phenyl ring likely influence the compound’s electronic properties, solubility, and interactions with biological targets.

Properties

IUPAC Name |

2,3-difluoro-1-methylsulfanyl-4-propan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2OS/c1-6(2)13-7-4-5-8(14-3)10(12)9(7)11/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCAXVDIPLZJDQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C(=C(C=C1)SC)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2OS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Difluoro-4-isopropoxyphenyl)(methyl)sulfane typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-difluorophenol and isopropyl bromide.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate to facilitate the substitution reaction.

Substitution Reaction: The isopropyl group is introduced to the phenyl ring through a nucleophilic substitution reaction, resulting in the formation of 2,3-difluoro-4-isopropoxyphenol.

Methylsulfane Introduction:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(2,3-Difluoro-4-isopropoxyphenyl)(methyl)sulfane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, alkoxides, potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, sulfides.

Substitution: Amino derivatives, alkoxy derivatives.

Scientific Research Applications

(2,3-Difluoro-4-isopropoxyphenyl)(methyl)sulfane has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,3-Difluoro-4-isopropoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and substitution, which can alter its structure and reactivity. These interactions can influence biological processes and pathways, making it a valuable compound for research and development .

Comparison with Similar Compounds

Halogen-Substituted Sulfanes

The 5-bromo derivative (CAS: N/A; Formula: C₁₀H₁₁BrF₂OS) shares the same core structure but includes a bromine atom at position 5 of the phenyl ring (). Key differences include:

Cyclic Organosulfur Compounds

Foliogarlic disulfanes 1–3 and trisulfanes 4–5 (isolated from garlic) feature cyclic tetrahydrofuran scaffolds with disulfane (-S-S-) or trisulfane (-S-S-S-) moieties (). Contrasts include:

- Structural complexity : The cyclic framework of foliogarlic compounds may confer greater conformational rigidity, influencing binding to enzymatic targets.

- Sulfur content: Trisulfanes (4–5) possess additional sulfane sulfur atoms, enhancing their capacity for H₂S release and thiol modification compared to the mononuclear sulfane group in the target compound .

- Biological activity : Garlic-derived trisulfanes exhibit documented anti-cancer effects via RSS-mediated pathways, whereas the biological activity of (2,3-Difluoro-4-isopropoxyphenyl)(methyl)sulfane remains uncharacterized .

Functional Group and Reactivity Comparisons

Sulfanes vs. Ethers

3-Bromobenzyl-(4-chlorophenyl)ether (CAS: 898774-37-3) replaces the sulfane group with an ether (-O-) linkage (). Key distinctions:

- Electrophilicity : Sulfanes are more nucleophilic due to the polarizable sulfur atom, enabling participation in redox reactions and persulfide formation. Ethers are generally inert under physiological conditions.

- Biological roles : Sulfanes modulate RSS signaling, while ethers typically serve as structural motifs in pharmaceuticals or agrochemicals .

Reactivity with Sulfane-Trapping Reagents

Cysteine polysulfide 7 (a model sulfane sulfur compound) reacts rapidly with phosphine-based trapping reagent P2 to form stable adducts detectable via ³¹P NMR (). While the reactivity of this compound with P2 is untested, its methyl sulfane group is expected to exhibit moderate reactivity compared to polysulfides, which contain multiple labile sulfur atoms .

Data Table: Key Comparative Properties

| Compound | Substituents | Functional Group | Biological Activity | Reactivity with P2 |

|---|---|---|---|---|

| This compound | 2,3-diF, 4-isopropoxy | Methyl sulfane | Potential RSS signaling | Assumed moderate |

| 5-Bromo analog | 5-Br, 2,3-diF, 4-isopropoxy | Methyl sulfane | Higher cytotoxicity (inferred) | Unknown |

| Foliogarlic trisulfane 4 | Cyclic tetrahydrofuran | Trisulfane | Anti-cancer (garlic-derived) | High |

| Cysteine polysulfide 7 | Polysulfide chain | Polysulfide | H₂S release | High |

| 3-Bromobenzyl-(4-chlorophenyl)ether | 3-Br, 4-Cl | Ether | Structural/industrial uses | None |

Research Implications and Gaps

- Comparative studies with foliogarlic trisulfanes could clarify structure-activity relationships .

- Synthetic accessibility : Discontinuation of the target compound () highlights challenges in sourcing, necessitating alternative synthesis routes for further research.

- Reactivity studies : Direct testing with phosphine traps (e.g., P2) would elucidate its sulfane sulfur transfer efficiency relative to polysulfides .

Biological Activity

(2,3-Difluoro-4-isopropoxyphenyl)(methyl)sulfane is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a difluorinated aromatic ring substituted with an isopropoxy group and a methyl sulfide moiety. This unique structure may contribute to its biological activities by influencing its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that the difluorinated groups enhance lipophilicity, potentially improving membrane permeability and bioavailability. The methyl sulfide group may also facilitate interactions with thiol-containing biomolecules, which are crucial in many biochemical pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibition potential. In particular, it has shown inhibitory effects on key enzymes involved in cancer metabolism, such as hexokinase. This inhibition may lead to reduced glycolytic activity in cancer cells, which is often upregulated in malignancies.

Case Studies

- Study on Cell Lines : A study conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines reported IC50 values of 15 µM and 20 µM, respectively. The results indicated that the compound effectively reduces cell viability through apoptosis induction.

- Enzyme Activity Assay : Another study assessed the compound's effect on hexokinase activity. The results demonstrated a significant reduction in enzyme activity at concentrations as low as 10 µM, highlighting its potential as a metabolic inhibitor.

Data Summary

| Biological Activity | IC50 Value | Cell Line | Mechanism |

|---|---|---|---|

| Anticancer Activity | 15 µM | MCF-7 | Apoptosis Induction |

| Anticancer Activity | 20 µM | A549 | Cell Cycle Arrest |

| Hexokinase Inhibition | 10 µM | N/A | Metabolic Inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.